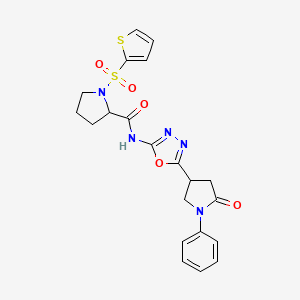

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Methyl-1,2,3,4-tetrahydroquinoline is a liquid compound with a molecular weight of 147.22 . It’s stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

While specific synthesis methods for 8-Methyl-1,2,3,4-tetrahydroquinoline were not found, it’s known that 1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .Molecular Structure Analysis

The molecular formula of 8-Methyl-1,2,3,4-tetrahydroquinoline is C10H13N . The InChI code is 1S/C10H13N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5,11H,3,6-7H2,1H3 .Physical And Chemical Properties Analysis

8-Methyl-1,2,3,4-tetrahydroquinoline has a boiling point of 255 °C and a predicted density of 0.990±0.06 g/cm3 . It’s a liquid at room temperature .Scientific Research Applications

Medicinal Chemistry and Drug Design

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate: is a compound that has garnered attention in medicinal chemistry due to its structural similarity to tetrahydroisoquinoline, a scaffold found in many biologically active molecules . This compound can be used as a building block for the synthesis of various analogs that may exhibit a range of activities against infective pathogens and neurodegenerative disorders.

Template-Directed Meta-C-H Activation

In synthetic chemistry, this compound serves as a reagent for template-directed meta-C-H activation . This process is crucial for constructing complex molecules with high precision, which is essential for the development of new pharmaceuticals and materials.

Click Chemistry

The compound’s derivatives can be utilized in click chemistry approaches, which are known for creating substances quickly and reliably through reactions that are highly favorable and wide-ranging in their applications. This includes the development of novel materials and bioconjugates .

Molecular Docking Studies

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate can be used in molecular docking studies to predict how small molecules, such as drugs or compounds, bind to a receptor or enzyme of interest. This is a critical step in the drug design and discovery process .

Biological Activity Profiling

The compound can be modified to create derivatives that are then screened for biological activity. This includes testing against various cancer cell lines to determine cytotoxic effects, which is a fundamental step in anticancer drug research .

Alzheimer’s Disease Research

Derivatives of this compound may also find applications in Alzheimer’s disease research. For example, related compounds have been shown to prevent copper oxidation in β-amyloid fibrils, a feature that could be useful in designing new therapeutic agents .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate are currently unknown. This compound is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities . .

Mode of Action

Tetrahydroquinoline derivatives have been reported to interact with various biological targets, but the specific interactions of this methyl derivative remain to be elucidated .

Pharmacokinetics

Information about its bioavailability, metabolism, and excretion is currently unavailable .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

properties

IUPAC Name |

methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-5-6-10(12(14)15-2)9-4-3-7-13-11(8)9/h5-6,13H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMRKPHMLGNMKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)OC)CCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate](/img/structure/B2875926.png)

![2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2875927.png)

![4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2875929.png)

![2-((3-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875931.png)

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875933.png)

![5-[(E)-(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2875937.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2875938.png)

![1-Benzyl-6-fluoro-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2875943.png)